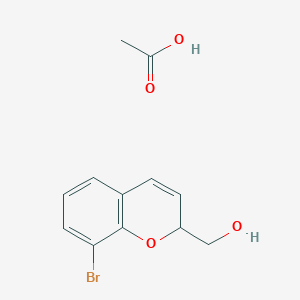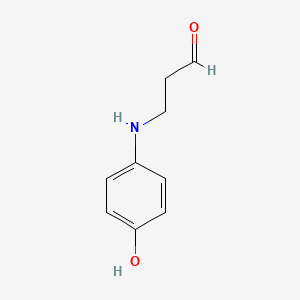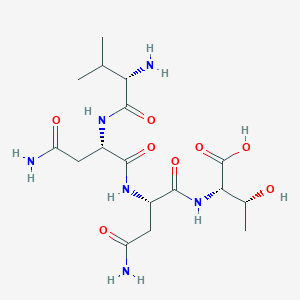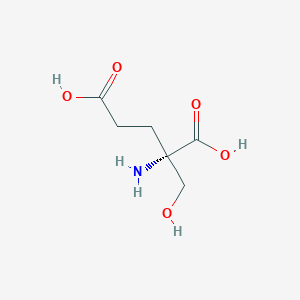![molecular formula C14H15ClO B12525713 (5R)-2-[(4-Chlorophenyl)methylidene]-5-methylcyclohexan-1-one CAS No. 672297-34-6](/img/structure/B12525713.png)
(5R)-2-[(4-Chlorophenyl)methylidene]-5-methylcyclohexan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5R)-2-[(4-Chlorophenyl)methylidene]-5-methylcyclohexan-1-one: is an organic compound characterized by a cyclohexanone ring substituted with a 4-chlorophenyl group and a methylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5R)-2-[(4-Chlorophenyl)methylidene]-5-methylcyclohexan-1-one typically involves the condensation of 4-chlorobenzaldehyde with 5-methylcyclohexanone. This reaction is often catalyzed by a base such as sodium hydroxide or potassium hydroxide under reflux conditions. The reaction proceeds via the formation of an intermediate aldol product, which then undergoes dehydration to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of various organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a valuable tool in understanding biological processes.
Medicine: Potential applications in medicinal chemistry include the development of new pharmaceuticals. The compound’s ability to interact with biological targets makes it a candidate for drug discovery and development.
Industry: In the industrial sector, the compound can be used in the production of advanced materials, such as polymers and coatings. Its chemical properties make it suitable for various industrial applications.
Mechanism of Action
The mechanism by which (5R)-2-[(4-Chlorophenyl)methylidene]-5-methylcyclohexan-1-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
4-Methoxyphenethylamine: This compound shares a similar aromatic structure but differs in its functional groups and overall reactivity.
4,4’-Difluorobenzophenone: Another compound with a similar aromatic core but different substituents, leading to distinct chemical properties.
Uniqueness: (5R)-2-[(4-Chlorophenyl)methylidene]-5-methylcyclohexan-1-one is unique due to its specific combination of functional groups and stereochemistry. This uniqueness allows it to participate in a wide range of chemical reactions and makes it valuable in various research and industrial applications.
Properties
CAS No. |
672297-34-6 |
|---|---|
Molecular Formula |
C14H15ClO |
Molecular Weight |
234.72 g/mol |
IUPAC Name |
(5R)-2-[(4-chlorophenyl)methylidene]-5-methylcyclohexan-1-one |
InChI |
InChI=1S/C14H15ClO/c1-10-2-5-12(14(16)8-10)9-11-3-6-13(15)7-4-11/h3-4,6-7,9-10H,2,5,8H2,1H3/t10-/m1/s1 |
InChI Key |
ODSJQBGDFWSSCU-SNVBAGLBSA-N |
Isomeric SMILES |
C[C@@H]1CCC(=CC2=CC=C(C=C2)Cl)C(=O)C1 |
Canonical SMILES |
CC1CCC(=CC2=CC=C(C=C2)Cl)C(=O)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


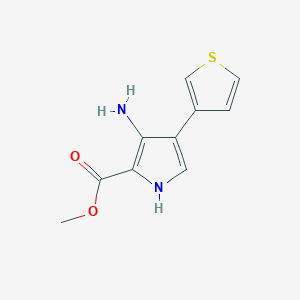
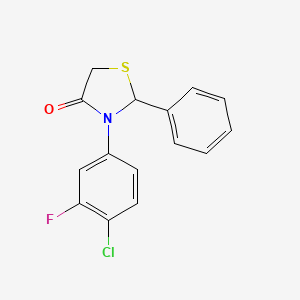
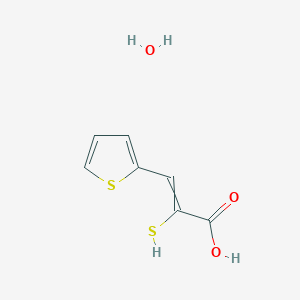
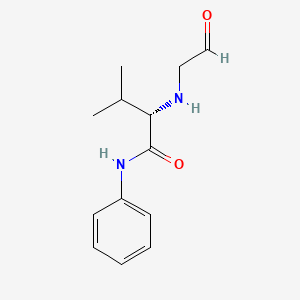
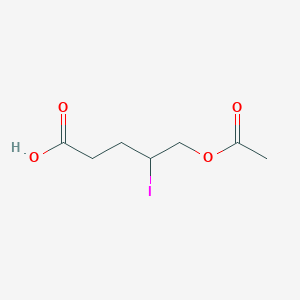
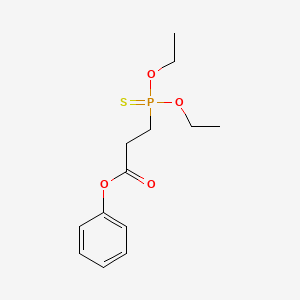
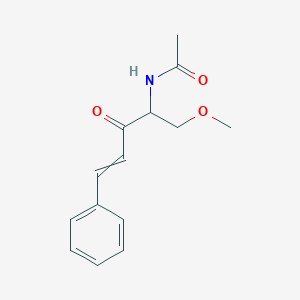
![1H-Indole-3-decanol, 4-methoxy-1-[(4-methoxyphenyl)sulfonyl]-](/img/structure/B12525678.png)
![Propanenitrile, 3-[(3,5-dimethyl-4-oxo-2,6-diphenyl-1-piperidinyl)oxy]-](/img/structure/B12525679.png)
